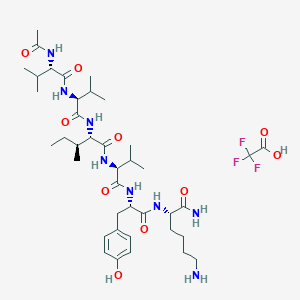

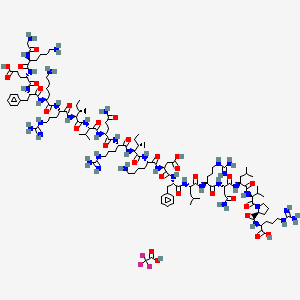

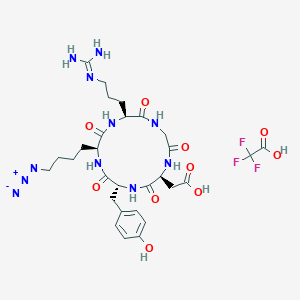

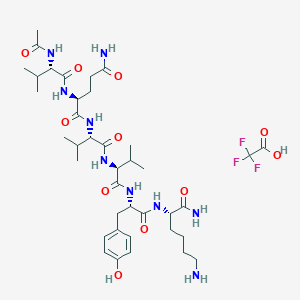

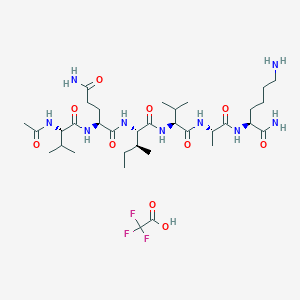

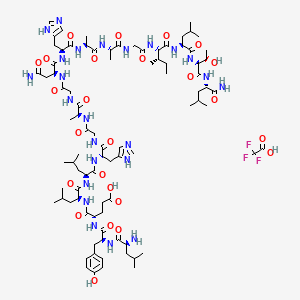

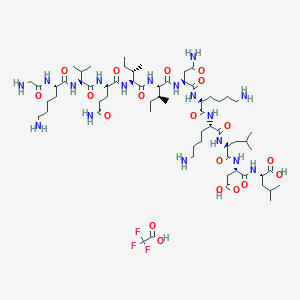

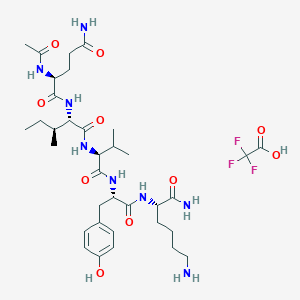

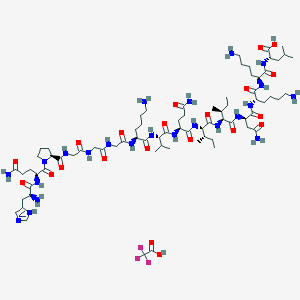

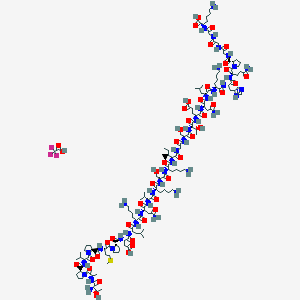

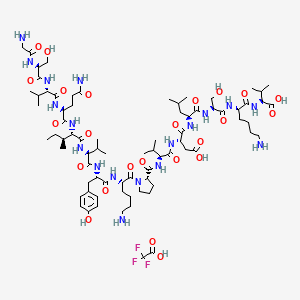

Tau Peptide (304-318) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tau Peptide (304-318) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Aplicaciones Científicas De Investigación

Cosolvent Applications : Trifluoroethanol (TFE), closely related to trifluoroacetate, is used for stabilizing structures in peptides and denaturing proteins. It aids in studying the conformational preferences of polypeptide chains and the interactions that stabilize structures (Buck, 1998).

Neurobiology and Alzheimer's Research : Tau peptides, including those like Tau Peptide (304-318), are extensively studied in the context of Alzheimer's disease. For instance, certain tau peptides have been identified in paired helical filaments of Alzheimer's disease, suggesting their role in neurodegenerative processes (Iqbal et al., 1989).

Structural Studies of Tau Peptides : Research has been conducted to understand the structural characteristics of tau peptides. For example, studies on the tau 1 core peptide fragment have shown that it acquires an alpha-helical structure in the presence of trifluoroethanol (Dahlman-Wright et al., 1995).

Role in Tubulin Polymerization : Tau peptides have been shown to influence the polymerization of tubulin, which is a crucial process in microtubule formation and stability, relevant in neurobiology (Ennulat et al., 1989).

Protein-Protein Interactions : The functional interactions between the proline-rich and repeat regions of tau enhance microtubule binding and assembly. This highlights the importance of tau peptides in microtubule dynamics and stability (Goode et al., 1997).

Mecanismo De Acción

Target of Action

Tau Peptide (304-318) Trifluoroacetate is a synthetic polypeptide

Mode of Action

It is known that peptides can interact with their targets in various ways, such as binding to specific receptors or proteins, which can lead to changes in cellular processes .

Biochemical Pathways

Peptides can influence a variety of biochemical pathways depending on their targets .

Result of Action

The effects of peptides generally depend on their targets and the biochemical pathways they influence .

Análisis Bioquímico

Biochemical Properties

The Tau Peptide (304-318) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid (TFA) or acetate is also used during reversed-phase HPLC purification of peptides .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. For instance, the expression of Tau35, a tauopathy-associated carboxy-terminal fragment of tau, leads to lipid accumulation in cell lines and primary cortical neurons .

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. For example, it binds to lipid membranes in a fully expanded conformation at low density, thus inhibiting intermolecular aggregation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. New tau therapeutics have demonstrated the ability to prevent or reduce tau lesions and improve either cognitive or motor impairment in a variety of animal models developing neurofibrillary pathology .

Metabolic Pathways

The this compound is involved in various metabolic pathways. For instance, the autophagy-lysosomal pathway plays a critical role in the clearance of tau protein aggregates .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It is present as salt, often as sodium trifluoroacetate (TFA), and is found at concentrations of 10-25 pg/ml (pT181-tau) or 300-400 pg/ml (tau) in physiological conditions .

Subcellular Localization

The this compound is located in several cell compartments, including the axon, dendrites, nucleus, nucleolus, cell membrane, and synapses . The presence of lipid bilayer membranes is a critical factor that accelerates the abnormal aggregation of Tau protein .

Propiedades

IUPAC Name |

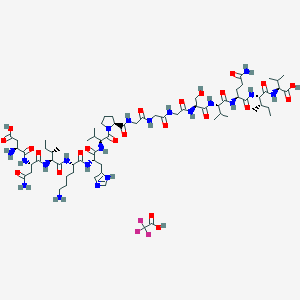

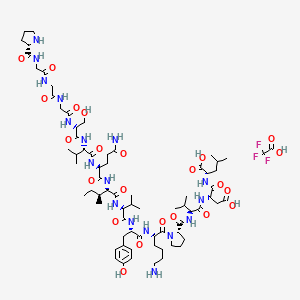

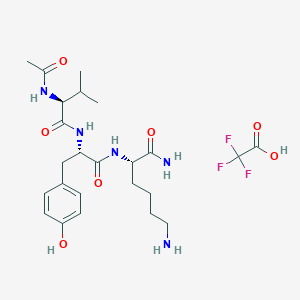

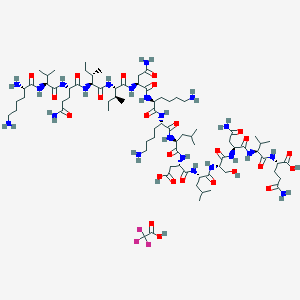

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N18O22.C2HF3O2/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115;3-2(4,5)1(6)7/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115);(H,6,7)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOCFEZANDDQQW-QSSNSHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H127F3N18O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1745.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.